molecular formula C9H10ClNO3 B12445281 (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid

(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B12445281
M. Wt: 215.63 g/mol
InChI Key: JOOVSQZNSMBBEV-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the Sharpless asymmetric epoxidation of 3-chlorocinnamic acid, followed by subsequent steps to introduce the amino and hydroxyl groups . The reaction conditions typically involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules . In biology, it serves as a ligand for studying enzyme-substrate interactions and receptor binding. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s specific stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid include other chiral amino acids and hydroxy acids with substituted phenyl groups. Examples include (2R,3R)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid and (2S,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This configuration allows for selective interactions with molecular targets, making it valuable for research and therapeutic applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1

InChI Key

JOOVSQZNSMBBEV-SFYZADRCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H]([C@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(C(=O)O)N)O

Origin of Product

United States

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